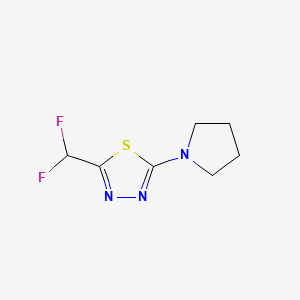

2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a difluoromethyl group and a pyrrolidinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole typically involves the difluoromethylation of a thiadiazole precursor. One common method is the reaction of a thiadiazole derivative with a difluoromethylating reagent under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylating agents in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing the thiadiazole moiety are effective against various bacterial strains, including resistant ones. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antifilarial Properties

Recent findings highlight the potential of thiadiazole derivatives as macrofilaricides for treating human filarial infections such as lymphatic filariasis and onchocerciasis. In vivo studies have shown that certain substituted thiadiazoles can reduce adult worm burdens significantly, suggesting their viability as therapeutic agents in parasitic diseases .

Analgesic and Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess analgesic and anti-inflammatory activities. In animal models, these compounds demonstrated efficacy in reducing pain responses and inflammation without significant gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antimicrobial Efficacy

A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antibacterial effects, particularly against Gram-positive bacteria. These findings support the development of new antibiotics based on thiadiazole structures.

| Compound ID | Structure | Activity Against | MIC (µg/mL) |

|---|---|---|---|

| TDZ-1 | Structure | Staphylococcus aureus | 8 |

| TDZ-2 | Structure | Escherichia coli | 16 |

Case Study 2: Filarial Treatment

In a study focusing on the treatment of filarial infections, a novel thiadiazole derivative was administered to infected mice. The compound was shown to significantly reduce the adult worm burden after a treatment regimen of seven days.

| Treatment Group | Dose (mg/kg) | Worm Burden Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| TDZ-3 | 30 | 59 |

| TDZ-4 | 10 | 45 |

Mecanismo De Acción

The mechanism of action of 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole include other difluoromethylated heterocycles such as difluoromethyl pyridines and difluoromethyl quinoxalines .

Uniqueness

What sets this compound apart is its unique combination of a difluoromethyl group and a pyrrolidinyl group on a thiadiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-(Difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₇H₈F₂N₄S with a molecular weight of approximately 206.23 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives were screened for their efficacy against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities. Specifically, compounds with difluoromethyl substitutions showed enhanced activity against Gram-positive bacteria and fungi compared to their non-fluorinated counterparts .

Antiparasitic Effects

Research has demonstrated the potential of thiadiazole compounds in treating parasitic infections. A study on related thiadiazole derivatives indicated significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to this compound showed alterations in the morphology of trypomastigotes and reduced parasitemia in infected models .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiadiazole derivatives have been identified as inhibitors of various kinases involved in cancer progression. In particular, compounds related to this compound have shown promise as selective inhibitors against tropomyosin receptor kinases (TRKs), which are implicated in several cancers .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Disruption of Cellular Processes : It has been shown to alter cellular structures and processes in parasites and cancer cells, leading to cell death or growth inhibition .

Study on Trypanosoma cruzi

In a controlled study evaluating the effects of various thiadiazole derivatives on Trypanosoma cruzi, it was found that certain compounds significantly reduced parasitemia levels in infected mice. The selectivity index for macrophages was notably high, indicating a favorable safety profile for potential therapeutic use .

Anticancer Activity Assessment

A series of experiments assessed the anticancer efficacy of related thiadiazoles against different cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through various signaling pathways associated with TRK inhibition .

Data Tables

Propiedades

IUPAC Name |

2-(difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3S/c8-5(9)6-10-11-7(13-6)12-3-1-2-4-12/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCPGDPCNCZSLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(S2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.